硝酸铁九水合物

描述

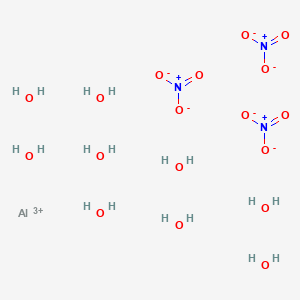

Iron(III) nitrate nonahydrate is a chemical compound that has been utilized in various chemical reactions, particularly in the field of organic synthesis. It serves as a source of iron and nitrate ions and is known for its role in promoting radical reactions.

Synthesis Analysis

The synthesis of nitroalkenes has been successfully achieved through the use of iron(III) nitrate nonahydrate. This compound facilitates the radical halo-nitration of alkenes by generating nitrogen dioxide through thermal decomposition. The nitrogen dioxide then adds to the alkenes, forming nitroalkenes in the presence of a halogen salt .

Molecular Structure Analysis

While the molecular structure of iron(III) nitrate nonahydrate itself is not directly discussed in the provided papers, its role in the synthesis of complex organic molecules is evident. It acts as a precursor that decomposes to produce reactive species which are essential for the radical-mediated reactions described .

Chemical Reactions Analysis

Iron(III) nitrate nonahydrate is involved in radical nitro-cyclization reactions of 1,6-dienes. The compound decomposes upon heating to initiate a radical addition of a nitro group to the dienes, followed by cyclization and trapping of the terminal radicals by a chlorine atom in the presence of a chloride salt. This process results in the formation of five-membered-ring compounds with nitro groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of iron(III) nitrate nonahydrate solutions in ethanol and 1-propanol have been studied to support the production of iron oxide nanoparticles. Solid-liquid equilibria (SLE) of these solutions exhibit unexpected behavior, such as the precipitation of iron(III) hydroxide instead of the nitrate salt under certain conditions, leading to strong acidity in the mixture. A physico-chemical model, including the extended Pitzer model, has been developed to describe these phenomena .

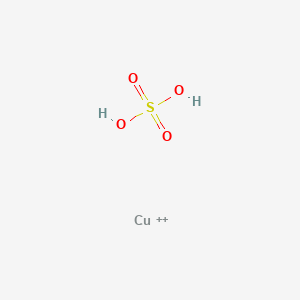

The extraction of iron(III) from aqueous nitrate solutions using high molecular weight carboxylic acids has also been explored. The structure of the acid, the diluent, and the nature of the extracted complex play significant roles in the extraction process, which can be described by a specific chemical equation involving the formation of iron(III) hydroxide complexes .

Relevant Case Studies

The practical application of iron(III) nitrate nonahydrate in the synthesis of nitroalkenes and nitro compounds has been demonstrated through various case studies. These include the radical halo-nitration of broad alkenes and the radical nitro-cyclization of 1,6-dienes, showcasing the versatility and practicality of using iron(III) nitrate nonahydrate in organic synthesis due to its non-toxicity and cost-effectiveness .

科学研究应用

一氧化氮的产生和炎症性疾病

硝酸铁九水合物在一氧化氮 (NO) 的产生中起着至关重要的作用,一氧化氮是一种参与各种生理过程的重要分子。研究强调了它参与类风湿关节炎和脑疟疾等疾病。例如,一项研究发现,类风湿关节炎患者的一氧化氮产生显着增加,尽管它与基于 C 反应蛋白和红细胞沉降率等实验室参数的疾病严重程度没有相关性 (崔,2003)。另一项研究表明,铁螯合疗法可以调节脑疟疾儿童的一氧化氮形成,可能增强 Th1 介导的免疫效应功能并增加 NO 产生 (魏斯等人,1997)。

治疗应用

硝酸铁九水合物在治疗背景下也具有相关性。研究表明了它在解决缺铁和贫血相关问题方面的潜力。例如,研究表明,缺铁性贫血患者的血清硝酸盐和亚硝酸盐浓度显着增加,而铁补充剂可以使这些增加的浓度正常化 (崔等人,2001)。这强调了硝酸铁九水合物在管理和理解与铁相关的疾病的生化机制方面的重要性。

在大脑铁沉积和神经系统疾病中的作用

硝酸铁九水合物在大脑铁沉积的研究及其在各种神经系统疾病中的影响方面很重要。例如,对儿童和青少年大脑铁正常沉积的研究表明,某些大脑区域表现出铁沉积的时间顺序,这有助于诊断铁沉积性疾病和检测与铁相关的病理变化 (青木等人,1989)。此外,研究注意到阿尔茨海默病患者大脑中磁性铁化合物(如磁铁矿)的水平升高,这表明硝酸铁九水合物参与了此类神经退行性疾病的病理生理学 (潘克赫斯特等人,2008)。

医学影像中的造影剂

硝酸铁九水合物在医学影像学中有着应用,特别是作为磁共振 (MR) 成像中的造影剂。研究表明,超顺磁性氧化铁颗粒可以显着提高肝脏病变的检出率,增强腹部 MR 成像的性能 (施塔克等人,1988)。这突出了该化合物在无创诊断程序中的效用及其对医学影像技术进步的贡献。

安全和危害

未来方向

属性

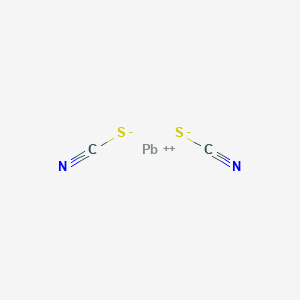

IUPAC Name |

iron(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUEWJRBJDHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

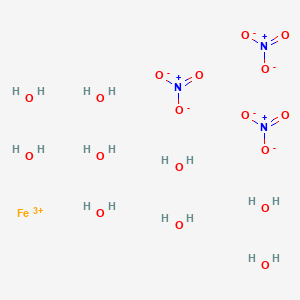

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10421-48-4 (Parent), 20074-52-6 (Parent) | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015754 | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale violet to grayish-white solid; Somewhat deliquescent; Soluble in water; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Ferric nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iron(III) nitrate nonahydrate | |

CAS RN |

7782-61-8 | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, iron(3+) salt, nonahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX4UOP3VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。